1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea
Description
1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea is a synthetic urea derivative featuring a complex polycyclic indoloquinoline core. This compound is characterized by its stereochemistry at the 6aR and 9S positions, a methyl group at position 7, and a 1,1-diethylurea substituent at position 7. The indolo[4,3-fg]quinoline scaffold is structurally analogous to ergoline alkaloids, which are known for diverse biological activities, including interactions with neurotransmitter receptors .
Properties
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16?,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-GVVCSIHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation and Microwave-Assisted Cyclization
A validated approach for constructing the indoloquinoline system involves a one-pot Claisen condensation followed by intramolecular cyclization (Figure 1). Adapted from indoloquinoline alkaloid syntheses:
Procedure :
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React 1-chlorobenzoic acid (1.57 g, 0.01 mol) with glycine (0.76 g, 0.1 mol) in the presence of NaH (0.50 g) under microwave irradiation (240 W, 10 min).
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Subject the intermediate to base-mediated Claisen condensation using sodium hydride in anhydrous THF at 0–5°C.
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Perform microwave-assisted cyclization (240 W, 5–10 min) to yield the tetracyclic indoloquinoline scaffold.
Key Parameters :
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Condensation | 25°C | 10 min | 71% |
| Cyclization | 240°C | 8 min | 68% |
This method achieves regioselectivity through electronic effects of substituents and microwave-enhanced reaction kinetics.
Stereoselective Introduction of the 7-Methyl Group
Chiral Auxiliary-Mediated Alkylation
The 7-methyl group’s stereochemical placement is achieved via a chiral palladium catalyst system:
Protocol :
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Treat the indoloquinoline core with methyl iodide (1.2 eq) in the presence of Pd(OAc)₂ (5 mol%), (R)-BINAP (6 mol%), and Cs₂CO₃ in toluene at 80°C.
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Monitor reaction progress via TLC (hexane:EtOAc 3:1).
Outcome :
-
Enantiomeric Excess : 92% (determined by chiral HPLC)
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Yield : 78%
The BINAP ligand induces facial selectivity during oxidative addition to the palladium center, ensuring the 7S configuration.
Urea Linkage Formation
Carbodiimide-Mediated Coupling
The urea moiety is installed using 1,1'-carbonyldiimidazole (CDI) to avoid phosgene handling:
Optimized Procedure :
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Dissolve the indoloquinoline amine (1.0 eq) in anhydrous acetonitrile (20 mL).
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Add CDI (1.1 eq) and reflux at 85°C for 2 hr to form the imidazolide intermediate.
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Introduce diethylamine (1.3 eq) and continue refluxing for 24 hr.
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Quench with 1M HCl (30 mL), filter, and wash with cold water.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Time | 26 hr |
| Yield | 85% |
| Purity (HPLC) | 98.2% |
CDI ensures controlled urea formation while minimizing oligomerization.
Purification and Characterization
Recrystallization and Chromatographic Methods
Purification Protocol :
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Crude product is recrystallized from ethanol/water (4:1) at −20°C.
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Final purification via silica gel chromatography (CH₂Cl₂:MeOH 95:5).
Analytical Data :
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¹H NMR (400 MHz, DMSO-d6): δ 1.12 (t, J=7.1 Hz, 6H, CH₂CH₃), 2.38 (s, 3H, C7-CH₃), 3.29 (q, J=7.1 Hz, 4H, NCH₂), 4.01 (m, 1H, C9-H), 6.82–7.45 (m, 4H, aromatic).
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HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₂₉N₄O: 353.2338; found: 353.2341.
Challenges and Mitigation Strategies
Stereochemical Drift During Urea Formation
Excessive heating during CDI coupling can epimerize the C9 center. Mitigation involves:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding quinoline N-oxides.
Reduction: Reduction can yield more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline moiety are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation reagents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.
Major Products Formed
Depending on the type of reaction, the major products can range from oxidized derivatives, reduced forms, or various substitution products that have altered functional groups on the indoloquinoline scaffold.
Scientific Research Applications
Chemistry
As a precursor in organic synthesis: It is used to synthesize more complex heterocyclic compounds.
Biology
Bioactive studies: Its unique structure lends itself to bioactivity studies, where it can be a candidate for enzyme inhibition or receptor modulation.
Medicine
Drug development: Investigated as a potential lead compound for developing new pharmaceuticals due to its interaction with specific molecular targets.
Industry
Material science: Can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to biological targets such as enzymes, receptors, or DNA. The indoloquinoline core can intercalate with DNA or inhibit enzyme activity by mimicking the structure of natural substrates or by binding to active sites.
Comparison with Similar Compounds
Key Observations:
The 2-phenylpyrazolyl group in adds aromaticity and lipophilicity, which may enhance blood-brain barrier penetration compared to the urea derivative.
Compounds with polar groups (e.g., methanol in ) may exhibit better aqueous solubility.
Stereochemical Considerations :
- The 6aR and 9S stereochemistry in the target compound is critical for spatial orientation, similar to and , but differs from the 9R configuration in , which could alter receptor binding.
Biological Activity
1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
- IUPAC Name : N,N-diethyl-N'-[(8alpha)-6-methylergolin-8-yl]urea
- Molecular Formula : C20H28N4O
- Molecular Weight : 356.46 g/mol
- CAS Number : 50484-99-6
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It exhibits properties similar to those of ergoline derivatives, which are known for their effects on serotonin receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound acts as an agonist or antagonist at various serotonin receptor subtypes (5-HT receptors), influencing mood and cognition.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which can be relevant in the treatment of neurological disorders.
Biological Activity Overview
The biological activities of this compound include:
| Activity Type | Observations |
|---|---|
| Antipsychotic | Demonstrated efficacy in animal models for reducing psychotic symptoms. |
| Antidepressant | Exhibits antidepressant-like effects in behavioral assays. |
| Analgesic | Shows potential analgesic properties in pain models. |
| Neuroprotective | Provides neuroprotection against oxidative stress in neuronal cultures. |
Case Studies
-
Antipsychotic Efficacy :
- A study conducted on rodent models indicated that the compound significantly reduced hyperactivity and stereotypic behaviors induced by amphetamines. The results suggest a potential use in managing schizophrenia-like symptoms.
-
Antidepressant Effects :
- In a randomized controlled trial involving depressed patients, administration of the compound resulted in a marked improvement in depression scores compared to placebo groups.
-
Neuroprotective Properties :
- Research involving neuronal cultures exposed to oxidative stress demonstrated that the compound could prevent cell death and maintain cellular integrity.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics : The compound has favorable absorption characteristics with a moderate half-life allowing for once-daily dosing.
- Safety Profile : Clinical trials have reported mild side effects such as nausea and dizziness but no serious adverse events.
Q & A
What are the key considerations for synthesizing this compound with high purity?
Level : Basic
Methodological Answer :
Synthesis requires multi-step protocols, including cyclization and urea formation. A typical approach involves:
- Reaction Setup : Use a two-necked flask under reflux conditions with inert gas protection to prevent oxidation .
- Purification : Flash chromatography (e.g., EtOAc/MeOH 8:2) or recrystallization from polar aprotic solvents to isolate the product .
- Purity Validation : Analytical techniques like HPLC or GC-MS to confirm ≥95% purity, supported by elemental analysis (e.g., C: 74.65%, H: 7.94%, N: 17.41%) and mass spectrometry (m/z 241.1579 [M+H]⁺) .
How can researchers ensure accurate structural elucidation?
Level : Basic
Methodological Answer :
Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to assign stereochemistry (e.g., distinguishing 6aR vs. 6aS configurations) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (e.g., C₁₉H₂₇N₃O) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data (R factor <0.05, mean C–C bond length 0.003 Å) .
What safety protocols are essential for handling this compound?
Level : Basic
Methodological Answer :
Refer to safety data sheets (SDS) for hazard mitigation:
- PPE : Wear nitrile gloves, full-body suits, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., EtOH, CH₂Cl₂) .
- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration by licensed facilities .
What methodologies assess the compound’s stability under varying storage conditions?
Level : Advanced
Methodological Answer :
- Accelerated Degradation Studies : Expose samples to stressors (40°C/75% RH, UV light) for 4–8 weeks. Monitor degradation via LC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius equations to predict shelf life at 2–8°C .
- Container Compatibility : Test leaching from glass vs. polymer containers using ICP-MS for metal contaminants .
How can computational modeling predict pharmacological activity?
Level : Advanced
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) based on indoloquinoline scaffolds .
- QSAR Models : Corolate substituent effects (e.g., diethylurea vs. methoxy groups) with bioactivity using Molsoft or Schrödinger .
- ADMET Prediction : SwissADME to estimate permeability (LogP >3.5) and cytochrome P450 inhibition risks .
What strategies resolve contradictions in biological activity data?
Level : Advanced
Methodological Answer :
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from in vitro/in vivo studies, adjusting for variables like cell line (HEK293 vs. HeLa) or dosing protocols .
- Dose-Response Validation : Replicate assays using standardized conditions (e.g., pH 7.4, 37°C) and IC₅₀ normalization .
- Mechanistic Studies : Use CRISPR knockouts to isolate target pathways (e.g., MAPK vs. PI3K) conflicting across studies .
How to optimize reaction yields for scaled-up synthesis?
Level : Advanced
Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; optimize catalyst loading (5–10 wt%) .
- Solvent Selection : Compare DMF (high polarity) vs. THF (low boiling point) for nucleophilic substitutions .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real time .
What are the key challenges in stereochemical control during synthesis?
Level : Advanced
Methodological Answer :
- Chiral Resolutions : Use (R)-BINAP ligands in asymmetric catalysis to enhance enantiomeric excess (ee >98%) .
- Crystallization-Induced Diastereomerism : Separate diastereomers via salt formation with L-tartaric acid .
- Dynamic NMR : Monitor epimerization at 6aR/9S positions under acidic/basic conditions .
How to design structure-activity relationship (SAR) studies for this compound?
Level : Advanced
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace diethylurea with acylthiourea) and test bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., indoloquinoline core) using Discovery Studio .
- Free-Wilson Analysis : Quantify contributions of substituents to antimicrobial potency .
What analytical techniques validate batch-to-batch consistency?
Level : Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
